Trandolapril diketopiperazine-d5

Catalog No.
S12903772
CAS No.
M.F
C24H32N2O4
M. Wt
417.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trandolapril diketopiperazine-d5

Product Name

Trandolapril diketopiperazine-d5

IUPAC Name

ethyl (2S)-2-[(3S,5aS,9aR,10aS)-3-methyl-1,4-dioxo-5a,6,7,8,9,9a,10,10a-octahydro-3H-pyrazino[1,2-a]indol-2-yl]-4-(2,3,4,5,6-pentadeuteriophenyl)butanoate

Molecular Formula

C24H32N2O4

Molecular Weight

417.6 g/mol

InChI

InChI=1S/C24H32N2O4/c1-3-30-24(29)20(14-13-17-9-5-4-6-10-17)25-16(2)22(27)26-19-12-8-7-11-18(19)15-21(26)23(25)28/h4-6,9-10,16,18-21H,3,7-8,11-15H2,1-2H3/t16-,18+,19-,20-,21-/m0/s1/i4D,5D,6D,9D,10D

InChI Key

AKUCMKAPHCGRFV-YFCLCGKXSA-N

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)N2C(C(=O)N3C4CCCCC4CC3C2=O)C

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)OCC)N2[C@H](C(=O)N3[C@H]4CCCC[C@@H]4C[C@H]3C2=O)C)[2H])[2H]

Trandolapril diketopiperazine-d5 is a stable isotope-labeled derivative of Trandolapril, an angiotensin-converting enzyme (ACE) inhibitor primarily used in the treatment of hypertension and heart failure. It is notable for its structural characteristics as a diketopiperazine, which is a cyclic dipeptide. This compound is synthesized to facilitate pharmacokinetic studies and metabolic profiling due to the incorporation of deuterium (d5), which enhances its detection in biological systems without significantly altering its chemical properties or biological activity .

, including:

  • Oxidation: Under specific conditions, this compound can be oxidized to yield various oxidation products.
  • Reduction: The diketopiperazine ring may be reduced to form alternative cyclic structures.
  • Substitution: The compound can participate in substitution reactions with nucleophiles, allowing for modifications that can enhance its pharmacological properties.

These reactions are crucial for understanding the compound's stability and reactivity in biological systems.

Trandolapril diketopiperazine-d5 exhibits significant biological activity primarily through its conversion to Trandolaprilat, the active form that inhibits ACE. This inhibition leads to a decrease in the production of angiotensin II, a potent vasoconstrictor, thereby reducing blood pressure. The compound also interacts with various cellular signaling pathways, influencing gene expression and cellular metabolism. Its pharmacokinetic profile indicates rapid absorption and metabolism in the liver, with peak effects observed approximately eight hours post-administration.

The synthesis of Trandolapril diketopiperazine-d5 involves several key steps:

  • Crystallization: A mixture of racemic benzyl trans-octahydro-1H-indole carboxylate p-toluene sulfonic acid salts is crystallized to achieve high purity.
  • Optical Resolution: The racemic mixture undergoes optical resolution using dibenzoyl-L-tartaric acid monohydrate.
  • Reaction with N-Carboxy Anhydride: The resolved benzyl ester reacts with N-ethoxycarbonyl-3-phenylpropyl-alanine N-carboxy anhydride to form Trandolapril benzyl ester.
  • Hydrogenolysis: The benzyl ester is subjected to hydrogenolysis to yield crude Trandolapril, which is then converted into its diketopiperazine form.

These methods ensure the production of high-purity compounds suitable for both research and therapeutic applications.

Trandolapril diketopiperazine-d5 is primarily used in research settings for:

  • Metabolic Studies: Its stable isotope labeling allows for precise tracking of metabolic pathways and pharmacokinetics in vivo.
  • Drug Development: It serves as a model compound for studying cyclic dipeptide chemistry and reaction mechanisms, aiding in the design of new ACE inhibitors.
  • Therapeutic Research: Investigations into its efficacy and safety profile contribute to the understanding of hypertension treatments .

Interaction studies involving Trandolapril diketopiperazine-d5 focus on its binding affinity and interactions with various enzymes and receptors:

  • ACE Binding: The compound demonstrates a high binding affinity for ACE, comparable to other ACE inhibitors, making it effective in lowering blood pressure.
  • Drug Interactions: Studies are conducted to assess how this compound interacts with other medications, particularly those affecting the renin-angiotensin system, ensuring safe co-administration .

These studies are crucial for establishing comprehensive safety profiles and optimizing therapeutic regimens.

Trandolapril diketopiperazine-d5 shares structural and functional similarities with other ACE inhibitors. Notable compounds include:

Compound NameUnique Features
Enalapril diketopiperazineKnown for rapid absorption; has different side effects.
Lisinopril diketopiperazineLonger half-life; more commonly prescribed for chronic conditions.
Ramipril diketopiperazineExhibits additional benefits in heart failure management.

Trandolapril diketopiperazine-d5 is unique due to its specific structural features that confer a higher binding affinity for ACE and longer duration of action compared to other diketopiperazine derivatives. Its metabolic stability and bioavailability further distinguish it as a preferred choice in certain therapeutic applications.

XLogP3

4

Hydrogen Bond Acceptor Count

4

Exact Mass

417.26759124 g/mol

Monoisotopic Mass

417.26759124 g/mol

Heavy Atom Count

30

Dates

Modify: 2024-08-10

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